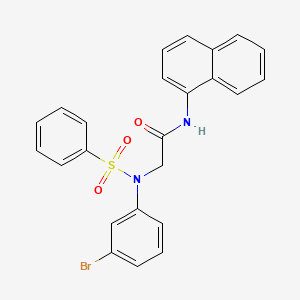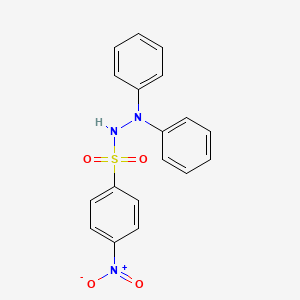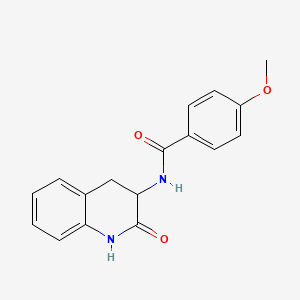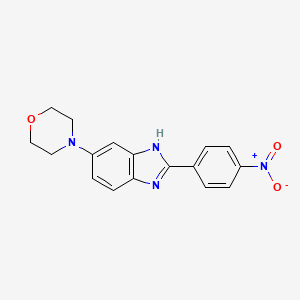
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, immunity, and cancer.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. This compound 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer, this compound 11-7082 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound 11-7082 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, this compound 11-7082 suppresses the activity of immune cells that attack healthy tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for NF-κB, making it an ideal tool for studying the NF-κB signaling pathway. However, this compound 11-7082 also has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, this compound 11-7082 may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the use of this compound 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, the role of NF-κB in aging and age-related diseases is an emerging area of research that may provide new insights into the therapeutic potential of this compound 11-7082.
Métodos De Síntesis
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized by reacting 3-bromobenzoyl chloride with 1-naphthylamine to form N~2~-(3-bromophenyl)-N~1~-1-naphthylamine. This compound is then reacted with phenylsulfonyl chloride and glycine to form this compound. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammation is a key component of many diseases, and this compound 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, this compound 11-7082 has been shown to suppress the activity of immune cells that attack healthy tissues.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-19-10-7-11-20(16-19)27(31(29,30)21-12-2-1-3-13-21)17-24(28)26-23-15-6-9-18-8-4-5-14-22(18)23/h1-16H,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVFTBHGDXGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6001776.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6001779.png)
![2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B6001783.png)
![1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6001785.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6001793.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6001798.png)


![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6001819.png)
![N-butyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6001827.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6001840.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-(1H-indazol-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6001846.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B6001863.png)
